![molecular formula C12H15N3 B1598907 1-(Pipéridin-4-yl)-1H-benzo[d]imidazole CAS No. 83763-11-5](/img/structure/B1598907.png)
1-(Pipéridin-4-yl)-1H-benzo[d]imidazole
Vue d'ensemble
Description
1-(4-Piperidinyl)-1H-benzimidazole is a useful research compound. Its molecular formula is C12H15N3 and its molecular weight is 201.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Piperidinyl)-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Piperidinyl)-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analgesic Applications
1-(4-Piperidinyl)-1H-benzimidazole has been identified as a selective agonist for the ORL1 receptor, which is implicated in pain modulation. Research indicates that compounds with this structure can potentially serve as effective analgesics with reduced side effects compared to traditional opioids. The agonists have shown promise in treating neurogenic inflammation and pain disorders without the addictive properties associated with opioids .
Case Study: ORL1-Receptor Agonists
- Findings : Studies have demonstrated that piperidinyl benzimidazole derivatives exhibit potent analgesic activity, suggesting their potential as therapeutic agents for inflammatory diseases and pain management .
Antiviral Activity
Benzimidazole derivatives, including 1-(4-Piperidinyl)-1H-benzimidazole, have been explored for their antiviral properties against various viral strains such as HIV and hepatitis viruses. The compound's structure allows it to act as a reverse transcriptase inhibitor, which is crucial in combating HIV-1 replication.
Case Study: Antiviral Efficacy
- Research : A series of substituted benzimidazole derivatives were synthesized and tested against HIV-1, showing notable inhibitory activity with effective concentrations (EC50) ranging from 5.28 to 40 µM . Additionally, compounds demonstrated strong activity against hepatitis C virus (HCV), with EC50 values as low as 3.0 nM .
Anticancer Properties
The anticancer potential of 1-(4-Piperidinyl)-1H-benzimidazole has been increasingly recognized. Benzimidazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines, including leukemia and solid tumors.
Case Study: Cytotoxic Effects
- Findings : Compounds derived from benzimidazole scaffolds have shown significant inhibition of cancer cell proliferation through mechanisms such as topoisomerase inhibition and apoptosis induction . For instance, benzimidazole-acridine derivatives exhibited strong cytotoxicity against K562 leukemia cells at concentrations as low as 2.68 µmol/L .
Pharmacological Scaffold in Drug Design
The structural characteristics of 1-(4-Piperidinyl)-1H-benzimidazole make it an attractive scaffold for developing new pharmacological agents. Its ability to form diverse interactions allows for modifications that can enhance efficacy and selectivity for various biological targets.
Applications in Drug Development
- Versatility : The compound serves as a foundational structure for synthesizing new derivatives aimed at treating a range of conditions from infections to chronic diseases .
- Innovative Modifications : Researchers have explored various substitutions on the benzimidazole ring to optimize pharmacokinetic properties and therapeutic outcomes.
Summary Table of Applications
Application Area | Specific Use Cases | Key Findings |
---|---|---|
Analgesics | Pain management via ORL1 receptor agonism | Reduced side effects compared to opioids |
Antiviral | Inhibition of HIV-1 and HCV | EC50 values ranging from 3.0 nM to 40 µM |
Anticancer | Cytotoxicity against leukemia and solid tumors | Significant inhibition observed in multiple studies |
Drug Design | Scaffold for new therapeutic agents | Enhanced efficacy through structural modifications |
Mécanisme D'action
Target of Action
The primary target of the compound 1-(Piperidin-4-yl)-1H-benzo[d]imidazole is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic pattern recognition receptor (PRR) that plays a fundamental role in the response to exogenous and endogenous stimuli .
Mode of Action
The compound interacts with the NLRP3 inflammasome, inhibiting its activation . This interaction results in the inhibition of NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP .
Biochemical Pathways
The compound affects the biochemical pathway involving the NLRP3 inflammasome. By inhibiting the activation of the NLRP3 inflammasome, it prevents the release of IL-1β, a pro-inflammatory cytokine . This can have downstream effects on various inflammatory responses in the body.
Result of Action
The compound’s action results in the inhibition of NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP . This suggests that it could potentially be used as a therapeutic agent in conditions where the NLRP3 inflammasome plays a role in disease progression.
Analyse Biochimique
Biochemical Properties
1-(Piperidin-4-yl)-1H-benzo[d]imidazole has been shown to interact with the NLRP3 inflammasome, a multiprotein complex constituted by the NLRP3 protein, the apoptosis-associated speck-like protein containing a caspase-recruiting domain (ASC), and procaspase-1 .
Cellular Effects
In cellular processes, 1-(Piperidin-4-yl)-1H-benzo[d]imidazole has been observed to inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP . This suggests that the compound may influence cell function by modulating cell signaling pathways and gene expression related to the NLRP3 inflammasome.
Molecular Mechanism
It is believed that the compound may exert its effects at the molecular level by binding to the NLRP3 inflammasome and inhibiting its activation . This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Activité Biologique
1-(4-Piperidinyl)-1H-benzimidazole is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
- IUPAC Name : 1-(4-Piperidinyl)-1H-benzimidazole
- Molecular Formula : C11H13N3
- Molecular Weight : 187.24 g/mol
1-(4-Piperidinyl)-1H-benzimidazole exhibits several mechanisms of action that contribute to its biological activity:
- Antihistaminic Activity : This compound has been identified as a selective H1 receptor antagonist, making it useful in treating allergic conditions without the central nervous system (CNS) side effects commonly associated with first-generation antihistamines .
- Antimicrobial Properties : Studies have shown that derivatives of benzimidazole, including 1-(4-Piperidinyl)-1H-benzimidazole, exhibit significant antibacterial and antifungal activity. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Candida albicans, indicating their potential as antimicrobial agents .
- Analgesic Effects : Research has indicated that piperidine derivatives, such as 1-(4-Piperidinyl)-1H-benzimidazole, possess morphine-like analgesic properties. These compounds have been shown to produce significant analgesic effects in animal models, suggesting potential use in pain management .
Biological Activities and Case Studies
The biological activities of 1-(4-Piperidinyl)-1H-benzimidazole can be summarized through various studies:
Research Findings
Recent literature highlights the pharmacological potential of 1-(4-Piperidinyl)-1H-benzimidazole:
- A study on benzimidazole derivatives reported that compounds similar to 1-(4-Piperidinyl)-1H-benzimidazole exhibited strong antibacterial properties against Gram-positive bacteria, outperforming traditional antibiotics .
- Another investigation into the analgesic properties revealed that this compound could serve as an effective pain reliever with a mechanism akin to opioid analgesics but with a reduced risk of addiction .
- Additionally, research into its antidiabetic effects indicated that this compound could inhibit carbohydrate-digesting enzymes, suggesting a role in managing blood glucose levels .
Propriétés
IUPAC Name |
1-piperidin-4-ylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-4-12-11(3-1)14-9-15(12)10-5-7-13-8-6-10/h1-4,9-10,13H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCKVZZMAXDBHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80232605 | |
Record name | 1-(4-Piperidinyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80232605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83763-11-5 | |
Record name | 1-(4-Piperidinyl)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83763-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Piperidinyl)-1H-benzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083763115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Piperidinyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80232605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-piperidinyl)-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.338 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.